molecular formula C11H7Cl2N5 B12481846 N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12481846
M. Wt: 280.11 g/mol
InChI Key: MKCMGMBDZKCMLR-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 2,4-dichlorophenyl group enhances its chemical stability and biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using formamide or formic acid to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 2-Chlorothieno[2,3-d]pyrimidin-4-amine
  • 4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its dual inhibitory activity against multiple kinases, which can provide synergistic effects in the treatment of diseases like cancer. Its unique structure allows for selective binding to specific molecular targets, enhancing its therapeutic potential .

Properties

Molecular Formula

C11H7Cl2N5

Molecular Weight

280.11 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H7Cl2N5/c12-6-1-2-9(8(13)3-6)17-10-7-4-16-18-11(7)15-5-14-10/h1-5H,(H2,14,15,16,17,18)

InChI Key

MKCMGMBDZKCMLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC=NC3=C2C=NN3

Origin of Product

United States

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